molecular formula C18H15N3O4 B5028735 8-Acetyl-6-(benzyloxy)-7-methyl-6H-[1,2,5]oxadiazolo[3,4-E]indol-3-ium-3-olate

8-Acetyl-6-(benzyloxy)-7-methyl-6H-[1,2,5]oxadiazolo[3,4-E]indol-3-ium-3-olate

Cat. No.: B5028735
M. Wt: 337.3 g/mol
InChI Key: VBKCSOATXSGXKJ-UHFFFAOYSA-N
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Description

8-Acetyl-6-(benzyloxy)-7-methyl-6H-[1,2,5]oxadiazolo[3,4-E]indol-3-ium-3-olate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Acetyl-6-(benzyloxy)-7-methyl-6H-[1,2,5]oxadiazolo[3,4-E]indol-3-ium-3-olate typically involves multiple steps, starting from readily available starting materials. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of efficient catalysts, high-yielding reaction conditions, and purification techniques to ensure the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

8-Acetyl-6-(benzyloxy)-7-methyl-6H-[1,2,5]oxadiazolo[3,4-E]indol-3-ium-3-olate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce new substituents onto the indole or oxadiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

8-Acetyl-6-(benzyloxy)-7-methyl-6H-[1,2,5]oxadiazolo[3,4-E]indol-3-ium-3-olate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Acetyl-6-(benzyloxy)-7-methyl-6H-[1,2,5]oxadiazolo[3,4-E]indol-3-ium-3-olate involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The oxadiazole ring may also contribute to the compound’s activity by enhancing its binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Acetyl-6-(benzyloxy)-7-methyl-6H-[1,2,5]oxadiazolo[3,4-E]indol-3-ium-3-olate is unique due to the presence of the oxadiazole ring fused to the indole core, which imparts distinct chemical properties and potential applications. Its specific functional groups, such as the acetyl and benzyloxy groups, further differentiate it from other indole derivatives and contribute to its unique biological activities.

Properties

Molecular Formula

C18H15N3O4

Molecular Weight

337.3 g/mol

IUPAC Name

1-(7-methyl-3-oxido-6-phenylmethoxypyrrolo[2,3-g][2,1,3]benzoxadiazol-3-ium-8-yl)ethanone

InChI

InChI=1S/C18H15N3O4/c1-11-16(12(2)22)17-14(8-9-15-18(17)19-25-21(15)23)20(11)24-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3

InChI Key

VBKCSOATXSGXKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1OCC3=CC=CC=C3)C=CC4=[N+](ON=C42)[O-])C(=O)C

Origin of Product

United States

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